molecular formula C15H15N3OS B3009423 N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide CAS No. 2305529-15-9

N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide

Cat. No. B3009423
CAS RN: 2305529-15-9
M. Wt: 285.37
InChI Key: JKKOZHUONAUWAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves the assembly of its constituent parts. While I don’t have specific details on the synthesis of this exact compound, it likely follows established protocols for pyridopyrimidine derivatives. Researchers have developed various methods to access pyridopyrimidines, including cyclization reactions, condensations, and functional group transformations .

3.

Molecular Structure Analysis

The molecular structure of N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide consists of a pyrimidine ring fused with a pyridine ring. The nitrogen atom’s position in the pyridine ring determines the specific isomer (Figure 1). This scaffold has therapeutic relevance and is present in approved drugs like palbociclib (used for breast cancer) and dilmapimod (potentially active against rheumatoid arthritis) .

8.

Future Directions

For more detailed information, consult relevant scientific papers and databases . 🌟

properties

IUPAC Name

N-[6-[(2-methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-14(19)18-13-8-15(17-10-16-13)20-9-12-7-5-4-6-11(12)2/h3-8,10H,1,9H2,2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKOZHUONAUWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC(=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide

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